
Glutaramic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaramic acid can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ammonia or an amine. The reaction typically occurs under mild conditions, with the anhydride being dissolved in a suitable solvent such as tetrahydrofuran (THF) and then reacted with ammonia gas or an aqueous ammonia solution. The reaction proceeds as follows:
C5H6O3+NH3→C5H9NO4
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound from precursor molecules. This biotechnological approach is advantageous due to its sustainability and efficiency. The fermentation process typically involves the use of glucose or other carbohydrates as the carbon source, with the microorganisms converting these substrates into this compound through their metabolic pathways.
Chemical Reactions Analysis
Types of Reactions: Glutaramic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glutaric acid.
Reduction: Reduction of this compound can yield 2-aminopentanoic acid.
Substitution: The amino group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Glutaric acid.
Reduction: 2-Aminopentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Properties and Mechanisms
Glutaramic acid is known for its role as an amino acid that can influence various physiological processes. Its primary functions include:
- Neurotransmission : this compound acts as an excitatory neurotransmitter, playing a crucial role in synaptic transmission and plasticity within the central nervous system.
- Cell Growth Regulation : Recent studies indicate that glutamic acid promotes keratinocyte proliferation and hair follicle growth, suggesting its potential in dermatological applications .
Drug Delivery Systems
One of the most promising applications of this compound lies in drug delivery systems. Poly-γ-glutamic acid (γ-PGA), a polymer derived from glutamic acid, has been utilized for:
- Targeted Drug Delivery : γ-PGA can encapsulate drugs and release them in response to specific stimuli (e.g., pH changes in tumor environments), enhancing therapeutic efficacy while minimizing side effects .
- Vaccine Adjuvants : Its biocompatibility and biodegradability make γ-PGA suitable for use as a vaccine adjuvant, improving immune responses .
Wound Healing
Research has demonstrated the antibacterial properties of γ-PGA, making it a valuable component in wound healing applications. Its ability to promote cell proliferation and reduce inflammation can facilitate faster recovery from injuries .
Food Industry
This compound and its derivatives are increasingly being used in the food industry for:
- Food Preservation : γ-PGA's properties help inhibit microbial growth, thus extending the shelf life of food products.
- Nutritional Enhancements : It can improve the nutritional profile of food by acting as a flavor enhancer and stabilizing emulsions .
Agriculture
In agriculture, this compound is being explored for its potential as a biodegradable alternative to synthetic fertilizers. Its application can enhance soil quality and promote plant growth through improved nutrient absorption .
Hair Growth Promotion Study
A notable study demonstrated that topical application of glutamic acid significantly accelerated hair growth in mice. The study indicated that glutamic acid treatment led to increased keratinocyte proliferation and reduced apoptosis-related gene expression, highlighting its potential for hair loss treatments .
Drug Delivery Efficacy
Research involving γ-PGA-based drug delivery systems showed enhanced anti-tumor efficacy in ovarian cancer models. The responsiveness of these systems to specific tumor microenvironments allows for more effective treatment regimens compared to traditional methods .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Medical | Drug delivery systems | Targeted therapy |
Wound healing | Antibacterial properties | |
Vaccine adjuvants | Enhanced immune response | |
Industrial | Food preservation | Extended shelf life |
Nutritional enhancements | Improved taste and stability | |
Agriculture | Biodegradable fertilizers |
Mechanism of Action
The mechanism by which glutaramic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to other important compounds, such as neurotransmitters. The amino group in this compound allows it to participate in transamination reactions, which are crucial for the synthesis of amino acids and other nitrogen-containing compounds.
Comparison with Similar Compounds
Glutaric Acid: The parent compound of glutaramic acid, differing by the presence of two carboxyl groups instead of one carboxyl and one amino group.
Glutamic Acid: An amino acid with a similar structure but with an additional carboxyl group on the side chain.
2-Aminopentanoic Acid: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to other important compounds makes it valuable in both research and industrial applications.
Biological Activity
Glutaramic acid, a derivative of glutamic acid, has garnered attention in recent years due to its potential biological activities, particularly in the realms of cancer therapy and metabolic regulation. This article explores various aspects of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is structurally related to glutamic acid, a non-essential amino acid involved in numerous metabolic pathways. It is hypothesized that modifications to the glutamic acid structure can yield compounds with enhanced therapeutic properties. Research has shown that certain derivatives exhibit significant biological activity, particularly in oncology.
2.1 Anticancer Properties
Recent studies have identified glutamic acid derivatives as potential anticancer agents. For instance, a study formulated 123 glutamic acid derivatives, identifying several with cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer. Notably, compound 4Db6 demonstrated the most intense bioactivity through molecular docking studies targeting glutamine synthetase, suggesting a mechanism that disrupts cancer cell metabolism .
2.2 Metabolic Effects
Glutamic acid and its derivatives have been linked to metabolic processes such as insulin sensitivity. Elevated levels of glutamic acid are associated with increased insulin resistance and abnormal glucose metabolism, indicating a complex interplay between amino acid metabolism and metabolic disorders .
3.1 Glutaric Aciduria Type 1
This compound's relevance is highlighted in conditions such as glutaric aciduria type 1 (GA1), a metabolic disorder characterized by the accumulation of glutaric acid due to enzymatic deficiencies. Case studies show that dietary management and pharmacotherapy can significantly improve neurological outcomes in affected patients .
Table 1: Clinical Findings in GA1 Patients
Parameter | Normal Range | GA1 Patient Range |
---|---|---|
Glutaric Acid (mmol/mol creatinine) | <2 | 500–12000 |
3-Hydroxyglutaric Acid (mmol/mol creatinine) | 0–3 | 60–3000 |
Glutaconic Acid (mmol/mol creatinine) | <2 | 0–360 |
4.1 Topoisomerase Inhibition
Research has indicated that certain hybrids derived from glutamic acid can act as topoisomerase II inhibitors, showcasing potential anti-cancer activity across multiple cancer cell lines . This suggests that structural modifications of glutamic acid can lead to compounds with significant therapeutic implications.
4.2 Dietary Implications
A cross-sectional study involving dietary intake indicated that higher consumption of glutamic acid correlates with lower blood pressure levels, potentially contributing to cardiovascular health . These findings suggest that dietary sources rich in glutamic acid may have beneficial effects on blood pressure regulation.
5. Conclusion
The biological activity of this compound presents promising avenues for research and therapeutic applications, particularly in oncology and metabolic health. The ability to modify its structure enhances its potential as a drug candidate, warranting further investigation into its mechanisms of action and clinical efficacy.
Q & A
Q. Basic: What are the standard analytical methods for quantifying glutaramic acid in biological samples?
Answer:
this compound is typically quantified using enzymatic assays (e.g., L-glutamic acid dehydrogenase coupled with NADPH detection) or chromatographic techniques like HPLC with UV/fluorescence detection. For enzymatic methods, ensure calibration curves are validated against certified reference materials, and interference from structurally similar compounds (e.g., glutamine) is minimized via enzymatic specificity controls . For HPLC, optimize mobile phase composition (e.g., phosphate buffer at pH 6.8 with ion-pairing agents) to resolve this compound from matrix interferences. Include spiked recovery experiments (85–115%) and intra-day precision tests (CV <5%) to validate accuracy .
Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. For NMR:
- Compare spectra in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out impurities.
For IR, cross-reference with computational simulations (e.g., DFT) to validate vibrational modes. Always characterize derivatives with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to confirm molecular composition .
Q. Basic: What experimental design considerations are critical for synthesizing this compound derivatives?
Answer:
- Reagent purity: Use anhydrous conditions for amidation reactions to avoid hydrolysis.
- Catalyst selection: For carboxylate activation, compare DCC/DMAP versus EDC/HOBt systems for yield optimization.
- Workup protocols: Employ gradient pH adjustments during extraction (e.g., acidify to pH 2–3 for aqueous-phase isolation).
Document reaction progress via TLC (Rf comparison with authentic standards) and monitor byproducts using LC-MS .
Q. Advanced: How should researchers address discrepancies in this compound’s bioactivity across in vitro vs. in vivo studies?
Answer:
- Pharmacokinetic factors: Test metabolite stability (e.g., plasma incubation assays) to assess hydrolysis or oxidation.
- Dose-response alignment: Ensure in vitro concentrations match achievable in vivo plasma levels.
- Model system limitations: Use organoids or co-culture systems to bridge 2D cell assays and animal models.
Statistically analyze batch effects (e.g., ANOVA for inter-lab variability) and report negative results transparently .
Q. Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (H313/H333 warnings) .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
- Waste disposal: Segregate this compound waste from halogenated solvents; coordinate with certified biohazard disposal services .
Q. Advanced: How can computational modeling enhance the study of this compound’s interactions with enzymes?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., glutamate decarboxylase).
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QM/MM hybrid methods: Analyze transition states for catalytic mechanisms. Validate models with mutagenesis data (e.g., site-directed mutants with altered Km/Vmax) .
Q. Basic: How to ensure reproducibility in this compound synthesis protocols?
Answer:
- Detailed documentation: Specify reaction scales, stirring rates, and cooling/heating ramps.
- Batch testing: Characterize ≥3 independent batches via melting point, HPLC purity (>95%), and chiral HPLC (if applicable).
- Open data sharing: Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .
Q. Advanced: What strategies mitigate matrix effects when analyzing this compound in complex samples (e.g., soil, plasma)?
Answer:
- Sample preparation: Use SPE cartridges (e.g., C18 for plasma; HLB for soil extracts) to remove interfering compounds.
- Internal standards: Isotopically labeled this compound (e.g., ¹³C5-glutaramic acid) corrects for ionization suppression in LC-MS.
- Matrix-matched calibration: Prepare standards in blank matrix (e.g., charcoal-stripped plasma) to account for recovery variations .
Q. Basic: What are the ethical considerations for sharing this compound research data involving human-derived samples?
Answer:
- Anonymization: Remove all patient identifiers; use pseudonyms for datasets.
- Informed consent: Explicitly state data-sharing intentions in consent forms.
- GDPR compliance: Store data in encrypted, access-controlled repositories (e.g., BIH QUEST Center guidelines) .
Q. Advanced: How to design a study investigating this compound’s role in metabolic pathways using multi-omics approaches?
Answer:
- Hypothesis-driven design: Focus on pathway enrichment (e.g., KEGG glutamate metabolism).
- Integration layers: Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and flux analysis (¹³C-tracing).
- Statistical rigor: Apply false discovery rate (FDR) correction for multi-omics datasets and validate findings with knockout models .
Properties
IUPAC Name |
5-amino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
Record name | Glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25335-74-4 | |
Record name | 5-Amino-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaramic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutaramic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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